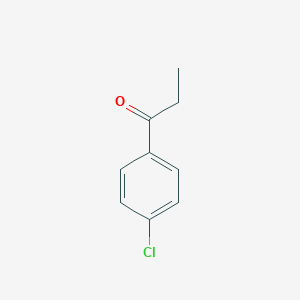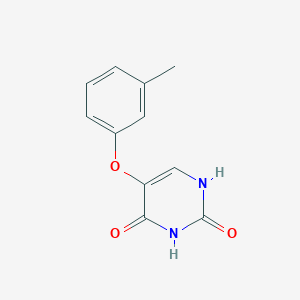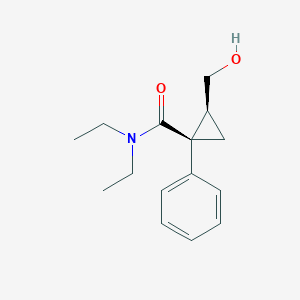
(1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropan-1-carbonsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. The compound features a cyclopropane ring, which is known for its strain and reactivity, making it a valuable subject for synthetic and mechanistic studies.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide is used as a model compound to study the reactivity of strained ring systems and the effects of chirality on reaction mechanisms.
Biology
The compound’s unique structure makes it a candidate for studying enzyme-substrate interactions, particularly those involving chiral centers and strained rings.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials and as an intermediate in the production of agrochemicals and other specialty chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple to form the cyclopropane ring.
Introduction of the Hydroxymethyl Group: This step often involves the hydroxymethylation of the cyclopropane ring using formaldehyde and a base.
Amidation: The final step involves the reaction of the hydroxymethylated cyclopropane with diethylamine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance the efficiency and yield of the reactions. Optimized conditions such as temperature, pressure, and the use of catalysts can significantly improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of (1R,2S)-N,N-Diethyl-2-(carboxymethyl)-1-phenylcyclopropane-1-carboxamide.
Reduction: Formation of (1R,2S)-N,N-Diethyl-2-(aminomethyl)-1-phenylcyclopropane-1-carboxamide.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Wirkmechanismus
The mechanism by which (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strain can induce conformational changes in these targets, affecting their activity. The hydroxymethyl and carboxamide groups can participate in hydrogen bonding and other interactions, further influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,2R)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide
- (1S,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide
- (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-cyclopropane-1-carboxamide
Uniqueness
Compared to its diastereomers and other similar compounds, (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide is unique due to its specific stereochemistry, which can lead to different reactivity and interactions in both chemical and biological systems. This uniqueness makes it a valuable compound for studying the effects of chirality and ring strain in various applications.
Eigenschaften
IUPAC Name |
(1R,2S)-N,N-diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-3-16(4-2)14(18)15(10-13(15)11-17)12-8-6-5-7-9-12/h5-9,13,17H,3-4,10-11H2,1-2H3/t13-,15+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAQDDMBCAWKSAZ-HIFRSBDPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1(CC1CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)[C@@]1(C[C@@H]1CO)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60547527 |
Source


|
| Record name | (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172016-06-7 |
Source


|
| Record name | (1R,2S)-N,N-Diethyl-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60547527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
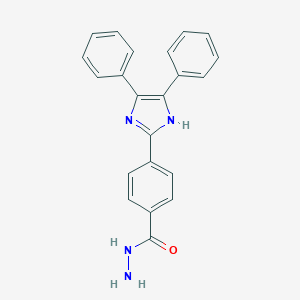
![Bicyclo[4.2.0]octa-1,3,5-trien-7-one, 4-(1-methylethyl)-(9CI)](/img/structure/B124736.png)
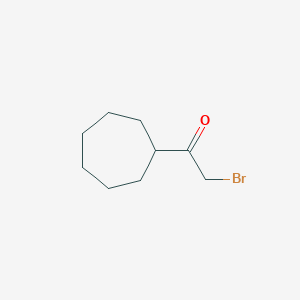

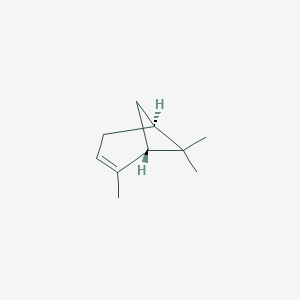
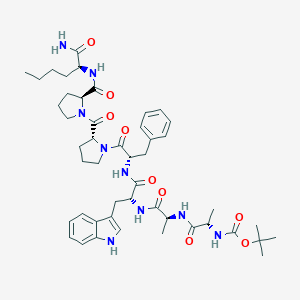
![4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124745.png)
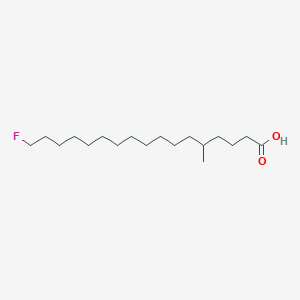
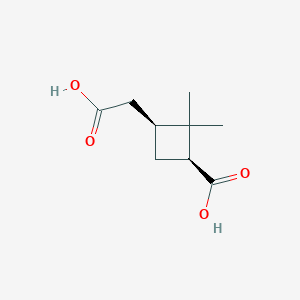

![Ethyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate](/img/structure/B124767.png)
![4-[5-(3-Methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide](/img/structure/B124769.png)
